molecular formula C10H6BrN3O3 B5682425 (4-bromo-1H-pyrazol-1-yl)(3-nitrophenyl)methanone

(4-bromo-1H-pyrazol-1-yl)(3-nitrophenyl)methanone

Cat. No.: B5682425
M. Wt: 296.08 g/mol
InChI Key: OMTPLQRCGFZZNP-UHFFFAOYSA-N
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Description

(4-bromo-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a bromo substituent at the 4-position of the pyrazole ring and a nitrophenyl group attached to the methanone moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1H-pyrazol-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 4-bromo-1H-pyrazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1H-pyrazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromo group.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-bromo-1H-pyrazol-1-yl)(3-nitrophenyl)methanone depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with a bromo substituent.

    3-nitrobenzoyl chloride: A nitro-substituted benzoyl chloride used in the synthesis of various compounds.

    (4-bromo-1H-pyrazol-1-yl)phenylmethanone: A similar compound without the nitro group.

Uniqueness

(4-bromo-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is unique due to the presence of both the bromo and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-bromopyrazol-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O3/c11-8-5-12-13(6-8)10(15)7-2-1-3-9(4-7)14(16)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTPLQRCGFZZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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